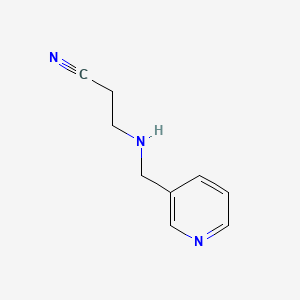

3-(3-Pyridylmethylamino)propionitrile

Description

The exact mass of the compound 3-(3-Pyridylmethylamino)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(pyridin-3-ylmethylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-4-2-6-12-8-9-3-1-5-11-7-9/h1,3,5,7,12H,2,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXCYILNQJKHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067776 | |

| Record name | 3-(3-Pyridylmethylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33611-48-2 | |

| Record name | 3-[(3-Pyridinylmethyl)amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33611-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-((3-pyridinylmethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033611482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[(3-pyridinylmethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(3-Pyridylmethylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(3-pyridylmethyl)amino]propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3-(3-Pyridylmethylamino)propionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physical and chemical properties of 3-(3-Pyridylmethylamino)propionitrile (CAS No. 33611-48-2). Due to the limited availability of experimental data for this specific compound, this document also includes comparative data from structurally similar aminopropionitrile analogs to provide a broader context for its potential characteristics. Furthermore, standardized experimental protocols for the synthesis and physicochemical characterization of such a compound are detailed to guide researchers in its handling and evaluation.

Introduction

This compound is a chemical compound featuring a pyridine ring, a secondary amine, and a nitrile functional group. This combination of functionalities makes it a molecule of interest in medicinal chemistry and materials science, potentially serving as a versatile building block for the synthesis of more complex molecules. A thorough understanding of its physical properties is crucial for its application in synthesis, formulation, and biological screening. This guide aims to consolidate the available data and provide a framework for its experimental characterization.

Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-{[(2-Cyanoethyl)amino]methyl}pyridine, 3-[(3-Pyridinylmethyl)amino]-propanenitrile, 3-[(Pyridin-3-ylmethyl)amino]propanenitrile[1] |

| CAS Number | 33611-48-2[1][2][3][4][5] |

| Molecular Formula | C₉H₁₁N₃[1] |

| Molecular Weight | 161.2 g/mol [1] |

| Chemical Structure |  |

Physical and Chemical Properties

The experimentally determined and predicted physical properties of this compound are presented below. Due to the scarcity of data, values should be considered provisional until further experimental validation.

Table 3.1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Clear, faint green/yellow liquid | [1] |

| Boiling Point | 241 °C at 50 mmHg | [1] |

| Density | 1.078 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.533 | [1] |

| pKa (predicted) | 6.17 ± 0.20 | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

Table 3.2: Comparative Physical Properties of Analogous Compounds

To provide context, the physical properties of structurally related aminopropionitriles are listed below. These compounds share functional groups with the target molecule and can offer insights into its expected behavior.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 3-(Methylamino)propionitrile | 693-05-0 | 84.12[6] | -21[7] | 182-186[8] | 0.899 at 25 °C[6] |

| 3-(Phenylamino)propanenitrile | 1075-76-9 | 146.19[9] | 53 | 160 at 6 mmHg | Not Available |

| 3,3'-Iminodipropionitrile | 111-94-4 | 123.16[10] | -5.5 | 205 at 25 mmHg | 1.02 at 25 °C |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of N-substituted aminopropionitriles like this compound.

Synthesis Protocol: Michael Addition

A common method for the synthesis of N-substituted β-aminopropionitriles is the Michael addition of an amine to acrylonitrile.

Objective: To synthesize this compound.

Materials:

-

3-Picolylamine (3-aminomethylpyridine)

-

Acrylonitrile

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst, optional)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

Procedure:

-

In a round-bottom flask, dissolve 3-picolylamine in ethanol.

-

Slowly add an equimolar amount of acrylonitrile to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40 °C.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

After the addition is complete, the mixture is stirred at room temperature or gently heated under reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Physical Property Determination

4.2.1. Melting Point Determination The melting point is a key indicator of purity for solid compounds.

-

A small amount of the finely powdered, dry solid is packed into a capillary tube sealed at one end.

-

The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[11]

-

The sample is heated slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[12][13] Pure compounds typically have a sharp melting range of 0.5-1.0 °C.

4.2.2. Boiling Point Determination For liquid compounds, the boiling point is a crucial physical constant.

-

A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[14]

-

A capillary tube, sealed at one end, is placed inverted into the liquid.[14][15]

-

The assembly is attached to a thermometer and heated in a Thiele tube or an aluminum block.[15][16]

-

The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[15]

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14][16]

4.2.3. Solubility Determination The solubility profile is determined by testing the compound's miscibility with a range of solvents of varying polarity.

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) in portions, shaking vigorously after each addition.[17]

-

The compound is classified as "soluble" if it completely dissolves.

-

For water-soluble compounds, the pH of the solution can be tested with litmus paper to determine its acidic or basic nature.[18] The pyridine and secondary amine groups suggest this compound will be soluble in acidic solutions.

Structural Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For complex structures, 2D NMR experiments like COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and multiple-bond carbon-proton correlations) can be performed.[19][20]

-

Analysis: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to confirm the molecular structure.

4.3.2. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (around 10-100 µg/mL) in a volatile solvent like methanol or acetonitrile.[21]

-

Data Acquisition: Introduce the sample into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Electrospray ionization (ESI) is a common technique for this type of molecule.[21]

-

Analysis: The high-resolution mass spectrum will provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition.[22] The fragmentation pattern provides structural information.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for the characterization of the final product.

References

- 1. This compound | 33611-48-2 [amp.chemicalbook.com]

- 2. Derivados de Quinazolina y Quinolina | CymitQuimica [cymitquimica.com]

- 3. Dérivés de Quinazoline et de Quinoléine | CymitQuimica [cymitquimica.com]

- 4. Quinazoline and Quinoline Derivatives | CymitQuimica [cymitquimica.com]

- 5. Dérivés de Quinazoline et de Quinoléine | CymitQuimica [cymitquimica.com]

- 6. 3-(甲氨基)丙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Methylaminopropionitrile(693-05-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 693-05-0 CAS MSDS (3-Methylaminopropionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Propanenitrile, 3-(phenylamino)- [webbook.nist.gov]

- 10. 3,3′-イミノジプロピオニトリル technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. pennwest.edu [pennwest.edu]

- 13. byjus.com [byjus.com]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. omicsonline.org [omicsonline.org]

- 20. researchgate.net [researchgate.net]

- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 22. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Pyridylmethylamino)propionitrile: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Pyridylmethylamino)propionitrile is a chemical compound of interest in medicinal chemistry and drug discovery due to its hybrid structure, incorporating both a pyridine ring and a propionitrile moiety. The pyridine ring is a common feature in many biologically active molecules, while the propionitrile group can serve as a versatile synthetic handle or contribute to the molecule's overall pharmacokinetic profile. This document provides a comprehensive overview of the chemical structure and a detailed account of the synthesis of this compound.

Chemical Structure and Identification

The chemical structure of this compound consists of a propionitrile backbone with a secondary amine at the 3-position. This amine is substituted with a pyridin-3-ylmethyl group, also known as a 3-picolyl group.

Molecular Formula: C₉H₁₁N₃

Molecular Weight: 161.21 g/mol

IUPAC Name: 3-((pyridin-3-yl)methylamino)propanenitrile

CAS Number: 33611-48-2

Chemical Structure:

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the Michael addition of 3-picolylamine (3-(aminomethyl)pyridine) to acrylonitrile. This reaction is a classic example of aza-Michael addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile.

Synthesis Pathway

The synthesis involves a one-step reaction as depicted below:

Caption: Synthesis of this compound via Michael addition.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for similar aza-Michael additions.

Materials:

-

3-Picolylamine (3-(aminomethyl)pyridine)

-

Acrylonitrile

-

Ethanol (or other suitable solvent)

-

Glacial Acetic Acid (optional, as a catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-picolylamine (1.0 equivalent) in ethanol.

-

To this solution, add acrylonitrile (1.0-1.2 equivalents) dropwise at room temperature. The addition should be performed in a well-ventilated fume hood as acrylonitrile is volatile and toxic.

-

A catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) can be added to the reaction mixture to facilitate the reaction, although the reaction often proceeds without a catalyst.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified. Purification can be achieved by vacuum distillation or column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data

While specific yield and purity data for this exact reaction can vary depending on the scale and specific conditions, similar aza-Michael additions of primary amines to acrylonitrile typically proceed in good to excellent yields.

| Parameter | Typical Value |

| Yield | 70-95% |

| Purity | >95% (after purification) |

| Reaction Time | 4-24 hours |

| Reaction Temp. | Reflux |

Note: These values are estimates based on analogous reactions and should be optimized for specific experimental setups.

Characterization Data

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: Expected signals would include those for the aromatic protons of the pyridine ring, a singlet for the methylene group attached to the pyridine ring, and two triplets for the ethylene bridge of the propionitrile moiety, as well as a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbons of the pyridine ring, the methylene carbon adjacent to the pyridine ring, the two aliphatic carbons of the propionitrile chain, and the nitrile carbon.

-

IR Spectroscopy: Key vibrational bands would be observed for the N-H stretch, C-H stretches (aromatic and aliphatic), and a strong, sharp absorption for the C≡N (nitrile) group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

-

Acrylonitrile is a toxic and flammable liquid and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and all manipulations should be performed in a well-ventilated fume hood.

-

3-Picolylamine is a corrosive liquid and should be handled with care, using appropriate PPE.

-

The reaction should be performed with adequate ventilation and away from ignition sources.

This technical guide provides a foundational understanding of the chemical structure and synthesis of this compound. Researchers and scientists can use this information as a starting point for their own synthetic endeavors and further investigations into the properties and applications of this compound.

An In-depth Technical Guide to 2-Amino-5-bromo-6-methyl-3H-pyrimidin-4-one and its Biologically Active Tautomer

A Note on Chemical Identification: Clarifying CAS Number 33611-48-2

It is imperative to begin with a critical clarification regarding the compound's identification. The CAS number 33611-48-2, as provided in the topic, is erroneously associated with 2-amino-5-bromo-6-methyl-3H-pyrimidin-4-one. In fact, CAS number 33611-48-2 is assigned to 3-[(3-Pyridinylmethyl)amino]propanenitrile .

The chemical name "2-amino-5-bromo-6-methyl-3H-pyrimidin-4-one" exists in equilibrium with its tautomeric form, 2-amino-5-bromo-6-methyl-4-pyrimidinol . The latter is the more commonly registered and studied compound, bearing the CAS number 6307-35-3 . This guide will focus on the properties and hazards of the compound correctly identified by CAS number 6307-35-3, which aligns with the requested chemical structure.

Core Molecular Data and Physicochemical Properties

2-Amino-5-bromo-6-methyl-4-pyrimidinol is a substituted pyrimidine that has garnered interest in medicinal chemistry for its biological activities. Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 6307-35-3 | [1] |

| Molecular Formula | C₅H₆BrN₃O | [1] |

| Molecular Weight | 204.02 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 244-246 °C | [1][2] |

| Boiling Point (Predicted) | 280.9 ± 50.0 °C | [2] |

| Density (Estimated) | 1.689 g/cm³ | [2] |

| pKa (Predicted) | 8.26 ± 0.50 | [2] |

| Solubility | Information not readily available |

Hazards and Safety Information

Comprehensive safety data for 2-amino-5-bromo-6-methyl-4-pyrimidinol is limited. However, based on available information, the compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[1].

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Biological Activity and Therapeutic Potential

2-Amino-5-bromo-6-methyl-4-pyrimidinol and related pyrimidinone structures have demonstrated significant biological activity, primarily as interferon inducers with potential antineoplastic and antiviral applications.[1]

Interferon Induction

This compound has been shown to induce high levels of serum interferon in animal models.[1] Interferons are a group of signaling proteins that play a crucial role in the innate immune response to viral infections and cancer. By stimulating the production of interferons, this compound can enhance the body's natural defense mechanisms.

Antineoplastic and Antiviral Properties

The induction of interferon is linked to the observed antineoplastic and antiviral properties of pyrimidinone derivatives.[3] These compounds have been investigated for their ability to inhibit tumor growth and reduce viral replication.[3] The antitumor effects are thought to be mediated through the activation of macrophages and natural killer (NK) cells, key components of the immune system that can target and destroy cancer cells.[3]

Kinase Inhibition

Structurally related aminopyrimidine and aminopyridine scaffolds are known to be versatile building blocks in the design of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. While direct inhibition of specific kinases by 2-amino-5-bromo-6-methyl-4-pyrimidinol is not extensively documented, its core structure is of significant interest to medicinal chemists developing targeted cancer therapies. Two important kinase families often targeted by such scaffolds are Polo-like kinases (PLKs) and Cyclin-dependent kinases (CDKs).

Relevant Signaling Pathways

Understanding the signaling pathways modulated by this compound and its structural analogs is crucial for drug development.

Interferon Signaling Pathway (JAK-STAT)

Upon induction by compounds like 2-amino-5-bromo-6-methyl-4-pyrimidinol, interferons bind to their receptors on the cell surface, activating the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral and anti-proliferative state within the cell.

References

Spectroscopic and Synthetic Overview of 3-(3-Pyridylmethylamino)propionitrile: Data Inconclusive

A comprehensive search for spectroscopic and synthetic data for 3-(3-Pyridylmethylamino)propionitrile has yielded inconclusive results. Despite a thorough investigation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, as well as detailed experimental protocols for its synthesis, specific and verifiable information for this compound remains elusive in publicly accessible scientific literature and databases.

While general synthetic methodologies for related aminopropionitrile compounds are documented, a specific, detailed, and reproducible experimental protocol for the synthesis and subsequent characterization of this compound could not be located. The addition of amines to acrylonitrile is a known synthetic route for this class of compounds; however, specific reaction conditions, purification methods, and characterization data for the title compound are not provided in the available resources.

Consequently, the core requirements of this technical guide—the presentation of quantitative spectroscopic data in structured tables, detailed experimental protocols, and the visualization of experimental workflows—cannot be fulfilled at this time due to the lack of available primary data.

General Synthetic Approach: A Conceptual Workflow

Although a specific protocol is unavailable, a potential synthetic pathway for this compound can be conceptualized based on the known reactivity of its precursors: 3-aminomethylpyridine and acrylonitrile. This reaction, a Michael addition, would involve the nucleophilic addition of the primary amine of 3-aminomethylpyridine to the activated double bond of acrylonitrile.

Below is a conceptual workflow for this proposed synthesis, which would require experimental validation and optimization.

Caption: Conceptual workflow for the synthesis of this compound.

It is imperative for researchers and drug development professionals to note that this represents a theoretical pathway. The actual execution would necessitate a thorough literature review for analogous reactions to establish optimal conditions, followed by rigorous experimental work to synthesize, purify, and characterize the final product. Should this compound be synthesized, the collection and publication of its NMR, IR, and MS data would be a valuable contribution to the scientific community.

An In-depth Technical Guide to the Solubility of 3-(3-Pyridylmethylamino)propionitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-(3-Pyridylmethylamino)propionitrile, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public-domain literature, this document focuses on providing a detailed, generalized experimental protocol for determining its solubility in various organic solvents. This guide also includes a qualitative solubility assessment based on the structural characteristics of the molecule and data from related compounds. Furthermore, a logical workflow for solubility determination is presented visually. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments of this compound and similar compounds.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a propionitrile moiety via a secondary amine. The presence of the basic pyridine nitrogen, the secondary amine, and the polar nitrile group suggests a degree of polarity that will influence its solubility in organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and in vitro/in vivo screening.

Qualitative Solubility Profile

Based on these structural features, a predicted qualitative solubility profile in common organic solvents is presented in Table 1. It is important to note that this is a projection and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble | Capable of hydrogen bonding with the pyridine and amine nitrogens. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Likely Soluble | High polarity can solvate the polar functional groups of the molecule. |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | Intermediate polarity, effective at dissolving many organic compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble to Soluble | Moderate polarity; solubility may be limited by the nonpolar hydrocarbon portions. |

| Aromatic | Toluene, Benzene | Sparingly Soluble | Lower polarity; interactions will be weaker. |

| Nonpolar | Hexane, Heptane | Likely Insoluble | "Like dissolves like" principle suggests poor solubility of the polar molecule in nonpolar solvents.[3] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using the saturation shake-flask method, which is considered a gold standard for solubility measurements.[4]

3.1. Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

3.2. Materials

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight seals

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

3.3. Procedure

-

Preparation of the System:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).[4]

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system.[4] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.[4]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

3.4. Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = Cdiluted × Dilution Factor

Where:

-

Cdiluted is the concentration of the diluted sample as determined by the analytical method.

-

Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the saturated solution taken.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined and published, the provided qualitative assessment and detailed experimental protocol offer a robust starting point for researchers. The shake-flask method, as outlined, is a reliable approach to generating accurate solubility data, which is essential for the advancement of research and development involving this compound. It is recommended that researchers perform these experiments in their own laboratories to obtain precise solubility values for their specific applications.

References

Potential biological activity of pyridylmethylamino compounds

An In-depth Technical Guide to the Biological Activity of Pyridylmethylamino Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridylmethylamino compounds represent a versatile class of molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the therapeutic potential of these compounds, with a primary focus on their anticancer and antimicrobial properties. We delve into their mechanisms of action, particularly as enzyme inhibitors, and present curated quantitative data from preclinical studies. Furthermore, this document supplies detailed experimental protocols for key biological assays and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and development efforts in this promising area.

Anticancer Activity of Pyridylmethylamino Derivatives

A substantial body of research has highlighted the potential of pyridylmethylamino-containing scaffolds as potent antineoplastic agents. Their primary mechanism of action often involves the targeted inhibition of key enzymes that are dysregulated in cancer, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression and transcription.

Mechanism of Action: Enzyme Inhibition

Pyridylmethylamino derivatives have been successfully designed as inhibitors of several protein kinases. Notably, 6-pyridylmethylaminopurines have shown high potency and selectivity against CDKs.[1]

-

CDK2 Inhibition: CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[2][3] Inhibition of CDK2 by pyridylmethylamino compounds can lead to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and subsequent cell division, ultimately inducing apoptosis in cancer cells.[4]

-

CDK9 Inhibition: CDK9 is a core component of the positive transcription elongation factor b (P-TEFb) complex.[5] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for releasing it from promoter-proximal pausing and enabling the transcription of downstream genes.[6][7] Many of these genes encode anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC) that are essential for cancer cell survival. Inhibition of CDK9 leads to the downregulation of these key survival proteins, triggering apoptosis.[5]

Quantitative Data: In Vitro Efficacy

The following tables summarize the in vitro anticancer activity of representative pyridylmethylamino compounds against various cancer cell lines and their inhibitory activity against target kinases.

Table 1: Cellular Antiproliferative Activity of Selected Compounds

| Compound ID | Derivative Class | Cell Line | Assay Type | Activity Metric (µM) | Reference |

|---|---|---|---|---|---|

| CCT68127 | 6-Pyridylmethylaminopurine | HCT116 (Colon) | Growth Inhibition | GI₅₀ = 0.7 | [1] |

| Compound 7l | N-(pyridin-3-yl)pyrimidin-4-amine | MV4-11 (Leukemia) | Cytotoxicity | IC₅₀ = 0.83 | [4] |

| HT-29 (Colon) | Cytotoxicity | IC₅₀ = 2.12 | [4] | ||

| MCF-7 (Breast) | Cytotoxicity | IC₅₀ = 3.12 | [4] |

| | | HeLa (Cervical) | Cytotoxicity | IC₅₀ = 8.61 |[4] |

Table 2: Kinase Inhibitory Activity of Selected Compounds

| Compound ID | Target Kinase | Activity Metric (µM) | Reference |

|---|---|---|---|

| CCT68127 | CDK2/cyclin E | IC₅₀ = 0.03 | [1] |

| CDK9/cyclin T | IC₅₀ = 0.11 | [1] | |

| CDK7/cyclin H | IC₅₀ = 1.3 | [1] |

| Compound 7l | CDK2/cyclin A2 | IC₅₀ = 0.064 |[4] |

Visualizing the Mechanism: Signaling Pathways

To illustrate the points of intervention for these compounds, the following diagrams depict the relevant signaling pathways.

References

- 1. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Upregulation of cyclin T1/CDK9 complexes during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 3-(3-Pyridylmethylamino)propionitrile

An In-depth Technical Guide to 3-(3-Pyridylmethylamino)propionitrile

Ref: this compound

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a versatile intermediate in organic synthesis. The guide covers the compound's discovery and historical context, details its physicochemical properties, outlines established and potential synthetic protocols, and explores its known and potential biological activities. Particular emphasis is placed on providing detailed experimental methodologies and presenting quantitative data in a clear, tabular format. Furthermore, this guide includes conceptual diagrams generated using Graphviz to illustrate key synthetic pathways and logical workflows, adhering to best practices for clarity and data visualization.

Introduction and Historical Context

This compound, with the CAS number 33611-48-2, is a substituted aminonitrile that has primarily found utility as a building block in the synthesis of more complex molecules. While a singular "discovery" event is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of aminopropionitriles as key intermediates in medicinal chemistry and materials science. Compounds of this class are recognized for their role in the preparation of a variety of bioactive molecules, including pharmaceuticals and insecticides. For instance, related structures like 3-(pyridyl-2-amino)propionitrile and its analogues serve as intermediates for mesoionic compounds exhibiting insecticidal properties[1]. The synthesis and application of N-substituted aminopropionitriles have been a subject of interest for several decades, with foundational synthetic methods being established and refined over time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and provides essential information for handling, characterization, and reaction planning.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 33611-48-2 | [2] |

| Molecular Formula | C₉H₁₁N₃ | [2] |

| Molecular Weight | 161.21 g/mol | [2] |

| Boiling Point | 241 °C at 50 mmHg | [2] |

| Density | 1.078 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.533 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry reactions. The most common and direct method is the Michael addition of 3-picolylamine (3-(aminomethyl)pyridine) to acrylonitrile. An alternative conceptual approach involves the reductive amination of 3-pyridinecarboxaldehyde.

Michael Addition of 3-Picolylamine to Acrylonitrile

The aza-Michael addition is a widely used and efficient method for the formation of carbon-nitrogen bonds. In this case, the primary amine of 3-picolylamine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in acrylonitrile.

Conceptual Experimental Workflow: Michael Addition

Caption: Workflow for Michael Addition Synthesis.

Detailed Experimental Protocol (Conceptual):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-picolylamine (1.0 equivalent) and a suitable solvent such as ethanol or methanol.

-

Addition of Acrylonitrile: While stirring, slowly add acrylonitrile (1.0-1.2 equivalents) to the solution. The reaction can be exothermic, so controlled addition is recommended.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 24 hours, monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Reductive Amination of 3-Pyridinecarboxaldehyde

Reductive amination provides an alternative route to N-substituted amines. This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its reduction to the corresponding amine.

Signaling Pathway: Reductive Amination

Caption: Conceptual Pathway for Reductive Amination.

Detailed Experimental Protocol (Conceptual):

-

Imine Formation: In a suitable solvent (e.g., methanol), combine 3-pyridinecarboxaldehyde (1.0 equivalent) and aminoacetonitrile (1.0 equivalent). The pH of the mixture is typically adjusted to a slightly acidic range (pH 5-6) to facilitate imine formation.

-

Reduction: To the solution containing the in situ-formed imine, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added in portions.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC for the disappearance of the starting materials.

-

Quenching and Work-up: Once the reaction is complete, it is carefully quenched with water or a dilute acid. The product is then extracted with an organic solvent.

-

Purification: The combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography or distillation.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of this compound are not extensively reported in publicly available literature. Its primary role appears to be that of a synthetic intermediate. However, the structural motifs present in the molecule—a pyridine ring and a cyano group—are found in numerous biologically active compounds.

-

Pyridine Moiety: The pyridine ring is a common scaffold in many pharmaceuticals, contributing to binding interactions with biological targets through hydrogen bonding and π-stacking interactions.

-

Nitrile Group: The nitrile group can act as a hydrogen bond acceptor and is sometimes used as a bioisostere for other functional groups in drug design. In some contexts, nitriles can be metabolized in vivo.

Given its structure, this compound could be explored as a precursor for the synthesis of novel compounds with potential therapeutic applications, for example, as enzyme inhibitors or receptor ligands. Further research would be required to elucidate any intrinsic biological activity.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic transformations such as the Michael addition, providing a reliable source of this building block for further chemical synthesis. While its own biological profile is not well-characterized, its structural components suggest that it is a promising starting material for the development of new molecules with potential applications in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

Speculative Mechanism of Action for 3-(3-Pyridylmethylamino)propionitrile: An In-depth Technical Guide

Disclaimer: The following document presents a speculative mechanism of action for 3-(3-Pyridylmethylamino)propionitrile. As of the date of this publication, there is no direct experimental evidence available in the public domain detailing the specific biological targets or pharmacological effects of this compound. The proposed mechanism is extrapolated from the known activity of structurally similar molecules and is intended to serve as a guide for future research and drug development.

Introduction

This compound is a small molecule featuring a pyridine ring, a secondary amine, and a propionitrile group. While its specific biological activities remain uncharacterized, its structural motifs are present in various biologically active compounds. This guide explores a potential mechanism of action by drawing parallels with known inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes and diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The structural analog, 3-(methylamino)propanenitrile, has been identified as a building block for GSK-3β inhibitors, providing a rationale for this speculative exploration.[1]

This document outlines a hypothetical signaling pathway, proposes experimental workflows to validate this hypothesis, and provides templates for data presentation and detailed experimental protocols.

Putative Mechanism of Action: Inhibition of GSK-3β Signaling

We speculate that this compound may act as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a constitutively active serine/threonine kinase that is regulated by inhibitory phosphorylation. Its inhibition leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, and modulates cellular processes like gene transcription, protein synthesis, and cell survival.

Proposed Signaling Pathway

The hypothetical mechanism involves the direct inhibition of GSK-3β by this compound. This inhibition would prevent the phosphorylation of β-catenin by GSK-3β, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin would then act as a co-activator for TCF/LEF transcription factors, promoting the expression of target genes involved in cell proliferation and survival.

Caption: Speculative signaling pathway of this compound as a GSK-3β inhibitor.

Experimental Validation Workflow

To investigate the speculative mechanism of action, a multi-step experimental workflow is proposed. This workflow aims to first confirm the biological activity of the compound and then to elucidate its specific molecular target and downstream effects.

Caption: Proposed experimental workflow for validating the mechanism of action.

Quantitative Data Presentation (Illustrative Templates)

Should experiments be conducted, the following tables provide a structured format for presenting quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | This compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) (Control) |

| GSK-3β | Experimental Value | Experimental Value |

| CDK2/A | Experimental Value | Experimental Value |

| MAPK1 | Experimental Value | Experimental Value |

| AKT1 | Experimental Value | Experimental Value |

Table 2: Cellular Activity in a Wnt-driven Cancer Cell Line (e.g., HCT116)

| Assay | Endpoint | This compound EC₅₀ (µM) | CHIR99021 EC₅₀ (µM) (Control) |

| Cell Viability (72h) | % Inhibition of Growth | Experimental Value | Experimental Value |

| TCF/LEF Reporter Assay (24h) | Fold Induction of Luciferase | Experimental Value | Experimental Value |

| β-catenin Nuclear Accumulation | % of Cells with Nuclear β-catenin | Experimental Value | Experimental Value |

Detailed Experimental Protocols (Illustrative Templates)

The following are example protocols for key experiments that would be necessary to validate the proposed mechanism of action.

In Vitro GSK-3β Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on GSK-3β activity.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (dissolved in DMSO)

-

Staurosporine (positive control)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound and the control inhibitor in kinase buffer.

-

Add 5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the GSK-3β enzyme and substrate peptide to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Data are normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of staurosporine).

-

IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.

Western Blot for β-catenin Stabilization

Objective: To assess the effect of this compound on the stabilization of β-catenin in a cellular context.

Materials:

-

HCT116 cells (or another suitable cell line)

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

CHIR99021 (positive control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay kit

-

Primary antibodies: anti-β-catenin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound, a positive control (CHIR99021), or DMSO vehicle for 6 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal loading.

-

Quantify band intensities using densitometry software.

Future Directions

The speculative mechanism presented herein provides a foundational hypothesis for the biological activity of this compound. Future research should focus on executing the proposed experimental workflow to either confirm or refute the role of this compound as a GSK-3β inhibitor. Further studies could also explore its structure-activity relationship (SAR) by synthesizing and testing analogs, investigating its pharmacokinetic and pharmacodynamic properties, and evaluating its therapeutic potential in relevant disease models. The presence of the nitrile group also suggests the possibility of covalent inhibition, which could be investigated through mass spectrometry-based proteomics. The chemical reactivity of propionitrile and related compounds, including their potential for hydrolysis and metabolic transformation, should also be considered in comprehensive toxicological and pharmacological profiling.[1][2]

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-containing nitrile compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of a nitrile group onto the pyridine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential. This technical guide provides a comprehensive overview of selected pyridine-containing nitrile compounds of research interest, focusing on their synthesis, biological evaluation, and mechanisms of action, particularly in the context of oncology.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of several pyridine-containing nitrile compounds against various cancer cell lines and protein kinases. These compounds have been selected based on their potent and varied inhibitory activities reported in recent literature.

Table 1: In Vitro Anticancer Activity of Selected Pyridine-Containing Nitrile Compounds

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N-(4-phenyl-1,2,3-thiadiazol-5-yl)acetamide | MCF-7 (Breast) | 0.5 | [1] |

| HepG2 (Liver) | 5.27 | [1] | ||

| 2 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | HCT-116 (Colon) | 31.3 | [2] |

| MCF-7 (Breast) | 19.3 | [2] | ||

| HepG2 (Liver) | 22.7 | [2] | ||

| A549 (Lung) | 36.8 | [2] | ||

| 3a | Pyridine-Urea Derivative | MCF-7 (Breast) | 0.22 (48h) | [3][4] |

| MCF-7 (Breast) | 0.11 (72h) | [3][4] | ||

| 3b | Pyridine-Urea Derivative | MCF-7 (Breast) | 1.88 (48h) | [3][4] |

| MCF-7 (Breast) | 0.80 (72h) | [3][4] | ||

| 4 | 2-{[3-Cyano-4-(furan-2-yl)-6-(naphthalen-1-yl)pyridin-2-yl]oxy}acetohydrazide derivative | MCF-7 (Breast) | 0.6 | [5] |

Table 2: In Vitro Kinase Inhibitory Activity of Selected Pyridine-Containing Nitrile Compounds

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 1 | PIM-1 | 14.3 | [1] |

| 2 | CDK2/cyclin A2 | 240 | [2] |

| 3a | VEGFR-2 | 3930 | [3][4] |

| 3b | VEGFR-2 | 5000 | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of selected pyridine-containing nitrile compounds and the key biological assays used to evaluate their activity.

Synthesis Protocols

Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (Precursor to Compound 1) [1]

-

Step 1: Synthesis of 2-hydroxy-4,6-dimethylnicotinonitrile. A mixture of acetylacetone (0.1 mol), cyanoacetamide (0.1 mol), and piperidine (0.1 mol) in ethanol (100 mL) is refluxed for 4 hours. After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the product.

-

Step 2: Synthesis of ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate. To a solution of 2-hydroxy-4,6-dimethylnicotinonitrile (0.01 mol) in dry acetone (50 mL), anhydrous potassium carbonate (0.02 mol) and ethyl chloroacetate (0.012 mol) are added. The mixture is refluxed for 12 hours. The solvent is then evaporated, and the residue is treated with water. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

-

Step 3: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide. A mixture of ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (30 mL) is refluxed for 6 hours. The solvent is concentrated under reduced pressure, and the resulting solid is filtered, washed with cold ethanol, and dried.

Synthesis of 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (Compound 2) [6]

-

A mixture of 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (1 mmol), phosphorus pentachloride (1.2 mmol), and phosphorus oxychloride (5 mL) is heated at 100°C for 3 hours.

-

The reaction mixture is then cooled to room temperature and poured onto crushed ice with vigorous stirring.

-

The resulting solid is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from an appropriate solvent to afford the final compound.

General Synthesis of Pyridine-Urea Derivatives (Compounds 3a and 3b) [3][4]

-

To a solution of an appropriate aminopyridine derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of a substituted isocyanate is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel or by recrystallization to yield the desired pyridine-urea derivative.

Biological Assay Protocols

MTT Assay for In Vitro Anticancer Activity [7]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The cells are then treated with different concentrations of the compounds and incubated for 48 or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay (General Protocol) [8][9]

-

Reaction Setup: In a 96-well plate, the kinase, a suitable substrate, and the test compound at various concentrations are combined in a kinase assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be achieved using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay (e.g., Kinase-Glo®): This assay measures the amount of ATP remaining in the well after the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

-

Fluorescence-based Assay (e.g., TR-FRET): This assay uses a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an Alexa Fluor® 647-labeled tracer.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by some of the discussed compounds and a general experimental workflow for anticancer drug screening.

Signaling Pathways

Experimental Workflow

Conclusion

Pyridine-containing nitrile compounds continue to be a rich source of inspiration for the development of novel therapeutic agents. The examples provided in this guide highlight their potential as potent inhibitors of key cancer-related targets. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new and improved pyridine-based drug candidates. Further exploration of the structure-activity relationships within this class of compounds will undoubtedly lead to the discovery of next-generation therapies for a variety of diseases.

References

- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4'- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Procuring 3-(3-Pyridylmethylamino)propionitrile for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial sourcing of 3-(3-Pyridylmethylamino)propionitrile (CAS No. 33611-48-2), a key chemical intermediate for laboratory research and development. Due to its specialized nature, this compound is not as readily available as common laboratory reagents, often necessitating a combination of searching for existing stock and exploring custom synthesis options. This guide offers a clear pathway for researchers to navigate the procurement process efficiently.

Commercial Availability

Our investigation into the supply chain for this compound reveals a limited number of direct, off-the-shelf suppliers. The compound is frequently offered on a "made-to-order" or custom synthesis basis. Below is a summary of potential suppliers and their typical product specifications.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| Apollo Scientific | 33611-48-2 | ≥95% | Inquire for details | Listed as in stock in the UK and US. Pricing starts from £26.00.[1] |

| CymitQuimica | 33611-48-2 | 95.0% | Inquire for details | The product is listed but may be discontinued. Inquiry is required.[2][3][4][5] |

| ND Pharma & Biotech | 33611-48-2 | Inquire for details | Inquire for details | Listed in their extensive catalog; requires direct inquiry for quotation and minimum order quantities.[6] |

| Molbase | 33611-48-2 | 95% | 25kg | Primarily a B2B platform that can connect buyers with suppliers, often for larger quantities. |

Note: The availability and pricing of this compound can fluctuate. It is highly recommended to contact the suppliers directly to confirm current stock, lead times, and pricing.

Custom Synthesis: A Viable Alternative

Given the limited number of catalog suppliers, custom synthesis represents a primary route for obtaining this compound. Numerous companies specialize in the custom synthesis of organic compounds for research and development purposes.

Key Advantages of Custom Synthesis:

-

Access to Non-Commercially Available Compounds: Researchers can obtain molecules that are not listed in any chemical catalog.

-

Scalability: Synthesis can be tailored to the specific quantity required, from milligrams to kilograms.

-

Purity Specifications: The desired purity level can be specified to meet the stringent requirements of particular experiments.

-

Intellectual Property: For novel compounds, the intellectual property of the synthesized molecule typically belongs to the client.

The process for engaging a custom synthesis service generally involves providing the chemical structure and CAS number, desired quantity, and required purity. The synthesis company will then evaluate the request and provide a quote and an estimated timeline.

Experimental Protocols: Synthesis of this compound

While specific, detailed experimental protocols for the industrial synthesis of this compound are proprietary, the scientific literature outlines general methodologies for the synthesis of related N-substituted aminopropionitriles. A common approach involves the Michael addition of an amine to acrylonitrile.

A plausible synthetic route for this compound would involve the reaction of 3-picolylamine (3-(aminomethyl)pyridine) with acrylonitrile. This reaction is typically carried out in a suitable solvent and may be catalyzed by a base. The crude product would then be purified using standard laboratory techniques such as distillation or chromatography to achieve the desired purity.

Workflow for Procurement of Laboratory Chemicals

The following diagram illustrates a typical workflow for procuring a specialized chemical like this compound, encompassing both the search for existing stock and the custom synthesis route.

Caption: Procurement workflow for specialized laboratory chemicals.

This guide provides a foundational understanding for researchers and professionals in the drug development field to strategically source this compound. By understanding the landscape of commercial suppliers and the viability of custom synthesis, laboratories can ensure a timely and efficient supply of this critical chemical intermediate for their research endeavors.

References

- 1. Heterocyclic Secondary amines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 2. Cyano-, Nitrile- | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Ciano-, nitrilo- | CymitQuimica [cymitquimica.com]

- 5. Ciano-, nitrilo- | CymitQuimica [cymitquimica.com]

- 6. ndpharmabiotech.net [ndpharmabiotech.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-(3-Pyridylmethylamino)propionitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 3-(3-Pyridylmethylamino)propionitrile. This compound, possessing a secondary amine, a nitrile group, and a pyridine moiety, serves as a versatile scaffold for the generation of a diverse library of molecules with potential applications in medicinal chemistry and drug discovery. The following protocols detail procedures for N-acylation, nitrile group reduction and hydrolysis, and cyclization to form heterocyclic structures, along with methods for characterization and potential biological evaluation.

N-Acetylation of this compound

N-acetylation is a fundamental transformation that modifies the secondary amine, which can influence the compound's polarity, solubility, and interaction with biological targets.

Experimental Protocol

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Crushed ice

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve 0.01 mol of this compound in 10 mL of pyridine.

-

To this solution, add 10 mL of acetic anhydride with stirring at room temperature.

-

Continue stirring the mixture for 1 hour at room temperature and then let it stand overnight.

-

The following day, heat the mixture to reflux for 1 hour.

-

After cooling to room temperature, pour the reaction mixture over 200 g of crushed ice and leave it overnight without stirring.

-

Collect the precipitated solid by filtration and wash thoroughly with abundant water to obtain the pure N-acetyl derivative.

-

Dry the product under vacuum.

Characterization:

The resulting N-acetyl derivative should be characterized by:

-

Melting Point: Determine the melting point of the purified product.

-

FT-IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) absorption band around 1650 cm⁻¹ and the disappearance of the N-H stretch of the secondary amine.

-

¹H NMR Spectroscopy: Expect to see a new singlet corresponding to the acetyl methyl protons around δ 2.0-2.3 ppm.

-

¹³C NMR Spectroscopy: A new signal for the acetyl carbonyl carbon should appear around δ 170 ppm.

| Derivative | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| N-acetyl-3-(3-pyridylmethylamino)propionitrile | This compound | Acetic anhydride, Pyridine | 85-95 | To be determined | FT-IR: ~1650 cm⁻¹ (C=O). ¹H NMR: singlet at ~δ 2.1 ppm (3H, COCH₃). ¹³C NMR: signal at ~δ 170 ppm (C=O). |

Reduction of the Nitrile Group to a Primary Amine

Reduction of the nitrile group to a primary amine yields a diamine derivative, which is a common structural motif in many biologically active compounds and can serve as a building block for further derivatization.

Experimental Protocol

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2 M Sulfuric acid (H₂SO₄)

-

2 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

LiAlH₄ Suspension: Suspend a molar excess of LiAlH₄ in anhydrous diethyl ether or THF in the flask and cool to 0°C.

-

Addition of Nitrile: Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0°C with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Workup: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether or THF.

-

Extraction: Separate the organic layer of the filtrate and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude primary amine.

-

Purification: Purify the product by distillation under reduced pressure or crystallization if necessary.[1]

Characterization:

-

FT-IR Spectroscopy: The characteristic nitrile (C≡N) absorption band around 2200-2260 cm⁻¹ should disappear, and N-H stretching bands for the primary amine will appear around 3300-3500 cm⁻¹.

-

¹H NMR Spectroscopy: The methylene protons adjacent to the newly formed amine will appear as a triplet.

-

Mass Spectrometry: The molecular ion peak will correspond to the addition of four hydrogen atoms to the starting material.

| Derivative | Starting Material | Reagents | Yield (%) | Physical State | Spectroscopic Data Highlights |

| 3-(3-Pyridylmethylamino)propan-1-amine | This compound | LiAlH₄ | 70-85 | Liquid | FT-IR: Disappearance of C≡N stretch, appearance of N-H stretches (~3300-3500 cm⁻¹). MS: M+4 corresponding to the reduced product. |

Hydrolysis of the Nitrile Group to a Carboxylic Acid

Hydrolysis of the nitrile group provides the corresponding carboxylic acid derivative. This transformation is valuable for introducing a key functional group for further modifications, such as amide or ester formation, and can significantly alter the physicochemical properties of the parent molecule.

Experimental Protocol

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

pH meter or pH paper

Procedure (Acid Hydrolysis):

-

Place this compound in a round-bottom flask.

-

Add an excess of concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry.

Procedure (Basic Hydrolysis):

-

Place this compound in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for several hours.

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry.[2][3]

Characterization:

-

FT-IR Spectroscopy: The nitrile peak will disappear, and a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) characteristic of a carboxylic acid will appear.

-

¹H NMR Spectroscopy: The methylene protons adjacent to the carboxylic acid group will show a downfield shift.

-

Mass Spectrometry: The molecular ion peak will correspond to the hydrolyzed product.

| Derivative | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| 3-(3-Pyridylmethylamino)propanoic acid | This compound | HCl or NaOH | 60-75 | To be determined | FT-IR: Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹). Disappearance of C≡N stretch. MS: M+18 corresponding to the hydrolyzed product. |

Synthesis of 5-Amino-1-(3-(3-pyridylmethylamino)ethyl)pyrazole Derivatives